![molecular formula C8H9NO3 B3351638 (3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol CAS No. 383901-05-1](/img/structure/B3351638.png)
(3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol
Overview
Description
(3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. This compound is a member of the pyridine family and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of (3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol is not fully understood. However, it has been suggested that it may exert its antitumor activity through the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, it has been shown to inhibit the production of reactive oxygen species, which are known to contribute to the development of cancer and inflammatory diseases.
Biochemical and Physiological Effects:
(3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, which are known to contribute to the development of inflammatory diseases. Furthermore, it has been shown to have antioxidant properties, which may protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of (3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol is its high yield synthesis method, which allows for large-scale production. Additionally, it has been shown to have low toxicity, making it a potential candidate for further preclinical and clinical studies. However, one limitation is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of (3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, studies could be conducted to optimize its synthesis method and improve its solubility in water. Furthermore, studies could be conducted to investigate its potential as a drug delivery system for other therapeutic agents.
Scientific Research Applications
(3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol has been studied for its potential therapeutic applications. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
[(3R)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-3-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-4-6-5-11-7-2-1-3-9-8(7)12-6/h1-3,6,10H,4-5H2/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHZZOVOFZSEJI-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=CC=N2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(O1)C=CC=N2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468162 | |
Record name | (R)-2,3-dihydro-1,4-dioxino[2,3-b]-pyridine-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol | |
CAS RN |
383901-05-1 | |
Record name | (R)-2,3-dihydro-1,4-dioxino[2,3-b]-pyridine-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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